molecular formula C5H5ClN2O B8556221 5-methyl-1H-imidazole-4-carboxylic acid chloride

5-methyl-1H-imidazole-4-carboxylic acid chloride

Cat. No. B8556221
M. Wt: 144.56 g/mol
InChI Key: JBOQEFIUVWTFJV-UHFFFAOYSA-N
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Patent
US04565875

Procedure details

Under a dry nitrogen atmosphere a solution of 5-methyl-1H-imidazole-4-carboxylic acid chloride (1.5 g, 0.01 mole) and 3-chloroaniline (1.3 g, 0.01 mole) in 25 ml of pyridine was stirred at ambient temperature for two days. The reaction mixture was then concentrated under reduced pressure, and the residue was slurried with aqueous saturated sodium bicarbonate. The resultant solid was collected by filtration, washed with water, and recrystallized, yielding N-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxamide; (0.5 g; mp, 199°-202°).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[C:7](Cl)=[O:8].[Cl:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14]>N1C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([NH:14][C:7]([C:3]2[N:4]=[CH:5][NH:6][C:2]=2[CH3:1])=[O:8])[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=C(N=CN1)C(=O)Cl
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC(=O)C=1N=CNC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.